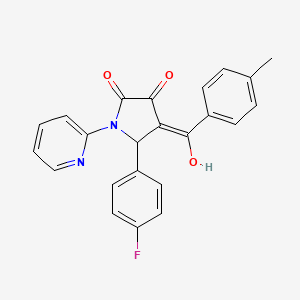

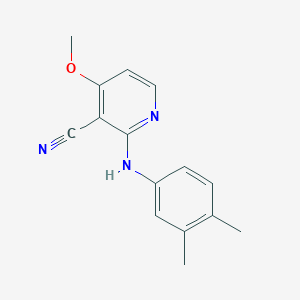

2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethylaniline is a derivative of aniline and consists of an aniline ring substituted with two methyl groups . It is used as a precursor to various dyes and is also involved in the curing of polyester and vinyl ester resins .

Synthesis Analysis

While specific synthesis methods for “2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile” are not available, dimethylaniline can be synthesized from aniline and dinitrobenzenes . The synthesis of similar compounds often involves complex organic reactions .Molecular Structure Analysis

The molecular structure of dimethylaniline consists of a benzene ring with two methyl groups and one amine group attached . The exact structure of “this compound” would depend on the positions of these groups on the ring.Chemical Reactions Analysis

Dimethylaniline can react with various compounds. For example, it can react with dimethyl sulfate to form a quaternary ammonium salt . The specific reactions of “this compound” would depend on its exact structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 2,3-dimethylaniline is a liquid at room temperature and has a melting point of 2.5°C and a boiling point of 221-222°C .Scientific Research Applications

Chemical Synthesis and Reactivity

- Research on the reaction mechanism of similar compounds like 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine has provided insights into novel synthetic pathways, identifying intermediates and final products that are crucial for developing new compounds and understanding their potential applications in creating pharmaceuticals and materials (Nishino et al., 1972a) (Nishino et al., 1972b).

Drug Development and Pharmacology

- Studies on derivatives of dimethylanilino, such as in the evaluation of new coronary vasodilators, highlight their potential in therapeutic applications, emphasizing the importance of chemical modifications to achieve desired pharmacological effects (Sandler, 1960).

Materials Science and Nanotechnology

- Research involving poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and its modifications indicates the significance of incorporating specific structural units for enhancing properties like gene transfection efficiency. Such studies can provide a foundation for using "2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile" in materials science for biomedical applications (Yu et al., 2012).

Molecular Imaging and Diagnostics

- The use of derivatives for imaging in living patients with Alzheimer's disease showcases the potential of such compounds in diagnostic applications, particularly in detecting and monitoring neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Safety and Hazards

Future Directions

properties

IUPAC Name |

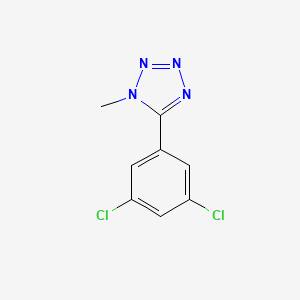

2-(3,4-dimethylanilino)-4-methoxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-10-4-5-12(8-11(10)2)18-15-13(9-16)14(19-3)6-7-17-15/h4-8H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDFFJVVKLVPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=CC(=C2C#N)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

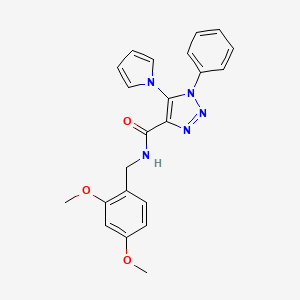

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2977683.png)

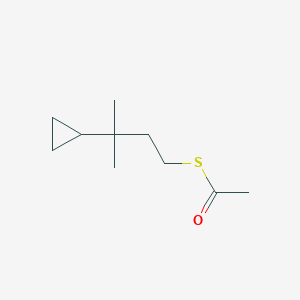

![Methyl (E)-4-[3-(benzenesulfonyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2977687.png)

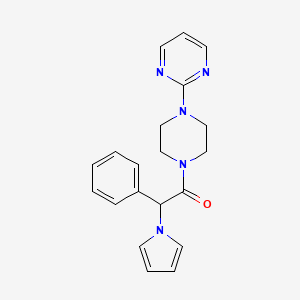

![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2977688.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2977691.png)

![N-(5-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![4-Piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine](/img/structure/B2977700.png)